molecular formula C11H16O B12576540 Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one CAS No. 188621-89-8

Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one

Cat. No.: B12576540
CAS No.: 188621-89-8
M. Wt: 164.24 g/mol
InChI Key: DRQMEPIANFVWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188621-89-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

spiro[bicyclo[3.3.1]nonane-7,1'-cyclopropane]-3-one

InChI

InChI=1S/C11H16O/c12-10-4-8-3-9(5-10)7-11(6-8)1-2-11/h8-9H,1-7H2

InChI Key

DRQMEPIANFVWJS-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3CC(C2)CC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one typically involves multistep organic reactions. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to form the bicyclo[3.3.1]nonane moiety . Additionally, multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, are well-explored protocols to achieve bicyclo[3.3.1]nonane-3,7-diones .

Industrial Production Methods

Industrial production methods for spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Nucleophilic Substitution and Cycloaddition

Reaction with 3-ethynylaniline in acetonitrile under reflux yields 8-[(3-ethynylphenyl)-amino]-2,4-dioxaspiro[bicyclo[3.3.1]nonane-3,2'-indene]-1(9),5,7-triene-1',3'-dione (48% yield). This involves aromatic nucleophilic substitution at the ketone position, followed by cyclization .

Key Data :

Reagent/ConditionsProductYield
3-ethynylaniline, refluxSpiroindene-triene-dione derivative48%

Steroid Conjugation

Copper-catalyzed coupling with 17β-estradiol in methanol produces bicyclo[3.3.1]nonane-steroid hybrids (45% yield). The reaction exploits the alkyne group for [2+2] cycloaddition, confirmed by IR (νmax 3400, 3320 cm⁻¹) and NMR .

Halogenation and Derivatives

Bromination at the cyclopropane ring generates 2',2'-dibromo-spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one (CAS: 105826-15-1), a dibrominated analog with molecular formula C₁₁H₁₄Br₂O . This highlights the cyclopropane’s susceptibility to electrophilic halogenation.

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the ketone to endo-3-(2-adamantyl)bicyclo[3.3.1]nonane under mild conditions, retaining the spiro-cyclopropane framework .

Thermolysis

Heating induces fragmentation into 3-(2-adamantyl)bicyclo[3.3.1]nonadienes , favoring the kinetically controlled anti-product. Prolonged heating equilibrates the mixture to a 1:2.5:0.28 ratio of diene isomers .

Conformational Dynamics

The bicyclo[3.3.1]nonane core adopts a chair-boat conformation to minimize steric clashes between substituents. Substituents at the bridgehead (e.g., aryl groups) induce atropisomerism, separable when steric bulk exceeds rotational energy barriers (e.g., 9,9-diaryl derivatives) .

Mechanistic Insights

  • Acid-Catalyzed Dehydration : Proceeds via tertiary carbocation formation (e.g., 2-(3-noradamantyl)-2-adamantyl cation), followed by C–C bond cleavage and proton elimination .

  • Steric Effects : Bulky substituents (e.g., adamantyl) stabilize transition states through hyperconjugation, as shown by QTAIM analysis .

Scientific Research Applications

Synthetic Applications

Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one serves as a versatile intermediate in organic synthesis. It is particularly useful in the following contexts:

Asymmetric Synthesis

Research indicates that derivatives of bicyclo[3.3.1]nonane are valuable in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds. The compound's structure allows for the development of chiral catalysts that can enhance selectivity in reactions involving carbonyl compounds and other electrophiles .

Pharmaceutical Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals, particularly anticancer agents. Studies have demonstrated that modifications to the bicyclo[3.3.1]nonane framework can lead to compounds with significant biological activity against various cancer cell lines .

Case Studies

Here are selected case studies highlighting the applications of this compound:

Case Study 1: Anticancer Activity

A study published in 2023 explored the synthesis of novel derivatives based on this compound and their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cells, suggesting the compound's utility in drug development .

Case Study 2: Catalytic Applications

Another research effort focused on using this compound as a precursor for synthesizing complex organic molecules through catalytic processes. The study highlighted its effectiveness in facilitating reactions such as Diels-Alder cycloadditions and Michael additions, which are fundamental in constructing larger molecular architectures .

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
Asymmetric SynthesisUse as a chiral catalyst in organic reactionsEnhances selectivity in carbonyl reactions
Pharmaceutical ChemistryDevelopment of anticancer agentsCertain derivatives show significant cytotoxicity against cancer cell lines
Catalytic ProcessesPrecursor for complex organic synthesisEffective in Diels-Alder and Michael addition reactions

Mechanism of Action

The mechanism of action of spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with molecular targets through its unique spirocyclic structure. This interaction can modulate biological pathways, making it effective in various applications. The exact molecular targets and pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Biological Activity (GI₅₀ or IC₅₀) Synthesis Method Reference ID
Bicyclo[3.3.1]nonenols C₉H₁₄O 1–100 μM (anticancer) Condensation of diketones
3,7-Diazabicyclo[3.3.1]nonan-9-ones C₇H₁₂N₂O Modulators of PA metabolism β-cyclodextrin complexation
2-Methoxyestradiol mimetics C₁₆H₂₀O₃ Cytotoxic to A549 lung cancer cells BF₃-assisted oxirane opening
Tedisamil (3',7'-bis(cyclopropylmethyl)) C₂₀H₃₂N₂ Antiarrhythmic, ion channel blocker Spiro-cyclopentane synthesis

Bicyclo[3.3.1]nonenols

These derivatives, synthesized via condensation reactions, exhibit broad-spectrum anticancer activity with GI₅₀ values of 1–100 μM against 60 human cancer cell lines . Their activity is attributed to the rigid bicyclic framework enhancing target binding, though they lack the spiro-cyclopropane moiety present in the target compound .

3,7-Diazabicyclo[3.3.1]nonan-9-ones (Bispidine Derivatives)

These nitrogen-containing analogues demonstrate dual functionality as modulators of polyamine metabolism and anticancer agents. Their synthesis involves β-cyclodextrin-assisted complexation, enabling enhanced solubility and bioavailability .

2-Methoxyestradiol Mimetics

Derived from BF₃-mediated oxirane opening and cyclization, these compounds mimic the steroidal anticancer agent 2-methoxyestradiol but with improved stability due to the bicyclo[3.3.1]nonane core. They show cytotoxicity against A549 lung carcinoma cells at low micromolar concentrations .

Tedisamil

A spiro compound featuring a 3,7-diazabicyclo[3.3.1]nonane core, Tedisamil acts as a potassium channel blocker. Its synthesis highlights the versatility of spiro architectures in drug design, though its pharmacological profile diverges from the ketone-functionalized target compound .

Biological Activity

Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds characterized by a spirocyclic structure. The molecular formula is C10H14OC_{10}H_{14}O, with a molecular weight of approximately 166.217 g/mol. Its structural uniqueness contributes to its biological activities.

Cytotoxicity

Recent studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Selectivity Index (SI)
MDA-MB-231 (Breast)1.16>2
HL-60 (Leukemia)24.94>2
HEK-293 (Normal)5.00>1

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting its potential for targeted cancer therapy .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several bacterial strains.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 mg/L
Methicillin-resistant S. aureus1 mg/L
Enterococcus faecalis2 mg/L

The compound exhibits particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Case Studies

A recent study isolated several bicyclic polyprenylated acylphloroglucinol derivatives related to this compound and evaluated their biological activities . The findings revealed that these derivatives not only inhibited tumor cell growth but also displayed significant antibacterial properties.

Q & A

Q. What are the predominant synthetic strategies for constructing the bicyclo[3.3.1]nonane framework in Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one?

The bicyclo[3.3.1]nonane core is synthesized via intramolecular cyclization, organocatalyzed aldol condensation, or Pd-catalyzed cycloalkylation. For example, Pd(OAc)₂-mediated intramolecular alkenylation enables efficient ring closure (yields: 54–82%) . Condensation of diketones with hydroxylamine or Grignard reagents also forms saturated bicyclo[3.3.1]nonane derivatives .

Q. How is the stereochemistry and conformation of bicyclo[3.3.1]nonane derivatives analyzed?

Conformational analysis involves computational methods (DFT) and experimental techniques like X-ray crystallography. Bicyclo[3.3.1]nonane adopts chair-chair or boat-chair conformations, with steric strain influencing stability. Substituent effects on ring puckering are quantified using NMR coupling constants .

Q. What pharmacological activities are associated with bicyclo[3.3.1]nonane-containing compounds?

Derivatives exhibit anticancer properties by modulating autophagy (e.g., sophopterocarpan-A reduces MCF-7 cell viability via autophagic pathway activation ). The bicyclo[3.3.1]nonane scaffold also serves as a platform for ion receptors and molecular tweezers .

Advanced Research Questions

Q. How do reaction mechanisms differ in Pd-catalyzed vs. organocatalytic synthesis of bicyclo[3.3.1]nonane frameworks?

Pd-catalyzed routes (e.g., Scheme 55) proceed via oxidative addition and migratory insertion, favoring sp³-sp² hybridization. Organocatalyzed aldol condensations (Scheme 18) rely on enamine intermediates, enabling asymmetric induction. Mechanistic divergence is evident in stereochemical outcomes and byproduct profiles .

Q. What strategies resolve contradictions between in vitro and in vivo anticancer efficacy of bicyclo[3.3.1]nonane derivatives?

Discrepancies arise from bioavailability or metabolic instability. Solutions include prodrug design (e.g., masking ketone groups) or nanoformulation to enhance tumor targeting. Comparative studies of sophopterocarpan-A in murine models vs. cell lines highlight pharmacokinetic optimization needs .

Q. How can computational modeling optimize the synthesis of this compound?

DFT calculations predict transition-state energies for cyclopropane ring formation, guiding solvent and catalyst selection. MD simulations assess strain in spiro junctions, informing substituent placement to minimize steric clashes .

Q. What role do functional groups play in modulating the bioactivity of bicyclo[3.3.1]nonane derivatives?

Ketone groups at C-7 (as in hyperforin’s bicyclo[3.3.1]nonane-1,3,5-trione) enhance electrophilicity, enabling covalent binding to cellular targets. Aminoquinoline substituents (Scheme 160) improve solubility and DNA intercalation efficiency .

Q. How are data inconsistencies in regioselective amination of bicyclo[3.3.1]nonane dichlorides addressed?

Internal anchimeric assistance from sulfur/nitrogen centers (e.g., thiabicyclo[3.3.1]nonane dichlorides) directs nucleophilic attack. Kinetic studies (Hammett plots) and isotopic labeling clarify competing pathways, resolving discrepancies in product distributions .

Methodological Considerations

  • Experimental Design : Prioritize Pd-catalyzed methods for scalability (e.g., Scheme 55) and organocatalysis for enantioselectivity .
  • Data Validation : Cross-reference XRD structures with computational models to confirm stereochemical assignments .
  • Bioactivity Assays : Use 3D tumor spheroids to better mimic in vivo conditions compared to monolayer cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.